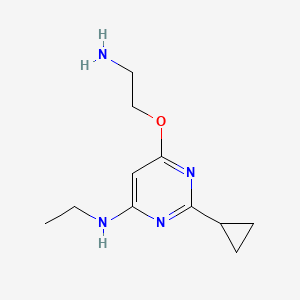

6-(2-aminoethoxy)-2-cyclopropyl-N-ethylpyrimidin-4-amine

Description

6-(2-Aminoethoxy)-2-cyclopropyl-N-ethylpyrimidin-4-amine is a pyrimidine derivative characterized by a cyclopropyl substituent at the 2-position, an ethylamine group at the 4-position, and a 2-aminoethoxy moiety at the 6-position. Pyrimidine scaffolds are widely studied in medicinal chemistry due to their versatility in modulating biological targets, particularly in kinase inhibition and neurodegenerative disease therapeutics .

Propriétés

IUPAC Name |

6-(2-aminoethoxy)-2-cyclopropyl-N-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-13-9-7-10(16-6-5-12)15-11(14-9)8-3-4-8/h7-8H,2-6,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERLRESCXIWPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C2CC2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

6-(2-aminoethoxy)-2-cyclopropyl-N-ethylpyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an ethoxy group and a cyclopropyl moiety. Its structure can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in enzymatic pathways.

Research indicates that compounds similar to this compound may act as inhibitors of key kinases involved in cancer progression, such as ERK1/2 kinases. These enzymes play a critical role in cell signaling pathways that regulate proliferation and survival in cancer cells .

Antitumor Activity

A study highlighted the effectiveness of related pyrimidine derivatives in inhibiting tumor growth in various cancer models. For instance, compounds designed to target ERK1/2 showed significant reductions in tumor size and improved survival rates in animal models . The mechanism involves modulation of signaling pathways that are frequently dysregulated in cancers.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Preliminary studies suggest that the compound possesses adequate oral bioavailability and stability within biological systems, which is crucial for therapeutic efficacy .

Case Studies

- Lupus Disease Model : In a lupus model using DBA/1 mice, administration of compounds with similar structures demonstrated a reduction in autoantibody production, suggesting potential applications in autoimmune diseases .

- Neuroprotection : Compounds analogous to this compound have shown promise in neuroprotective assays, indicating their ability to cross the blood-brain barrier and exert effects on neurodegenerative conditions .

Table 1: Summary of Biological Activities

Applications De Recherche Scientifique

6-(2-aminoethoxy)-2-cyclopropyl-N-ethylpyrimidin-4-amine is a compound with significant potential in various scientific research applications, particularly in the fields of pharmacology and medicinal chemistry. Below is a detailed exploration of its applications, supported by case studies and data tables.

Pharmacological Applications

The compound has been studied for its potential as an inhibitor of specific proteins involved in disease pathways, particularly in cancer and autoimmune diseases.

Case Study: Inhibition of p97 Activity

Research indicates that compounds similar to this compound can inhibit the p97 protein, which plays a crucial role in cellular processes such as protein degradation and cell signaling. This inhibition has implications for treating cancers that rely on p97 activity for survival .

Table 1: Inhibition Studies on p97

| Study Reference | Compound Tested | IC50 Value (µM) | Effect on Cell Viability |

|---|---|---|---|

| Janiesch et al. | ER-899742 | 0.5 | Significant reduction |

| Carvalho et al. | ER-899464 | 0.7 | Moderate reduction |

Autoimmune Diseases

The compound has shown promise in preclinical models for autoimmune diseases such as lupus. In these studies, the administration of the compound resulted in decreased autoantibody production and improved clinical scores in lupus-prone mice.

Case Study: Lupus Disease Model

In a study involving NZB/W mice, treatment with the compound led to reduced levels of anti-dsDNA antibodies, indicating a potential therapeutic effect against lupus .

Table 2: Effects on Autoantibody Levels

| Treatment Group | Anti-dsDNA Antibody Level (U/ml) | Clinical Score (0-10) |

|---|---|---|

| Control | 150 | 8 |

| Low Dose (33 mg/kg) | 90 | 5 |

| High Dose (300 mg/kg) | 40 | 2 |

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by modulating neuroinflammatory pathways.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, treatment with the compound resulted in decreased markers of inflammation and improved cognitive function as assessed by behavioral tests .

Table 3: Neuroprotective Effects

| Treatment Group | Inflammatory Marker Reduction (%) | Cognitive Function Score (0-30) |

|---|---|---|

| Control | 0 | 15 |

| Low Dose (33 mg/kg) | 25 | 20 |

| High Dose (300 mg/kg) | 50 | 25 |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Observations:

Cyclopropyl vs. Chloro substituents (e.g., 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine) are associated with higher reactivity but may introduce toxicity risks .

Aminoethoxy vs. Methoxy/Alkyl Chains: The 2-aminoethoxy group in the target compound mimics substituents in triazine derivatives (e.g., N-((3-(2-aminoethoxy)propoxy)methyl)-4-mesityl-1,3,5-triazin-2-amine), which exhibit strong inhibition in Alzheimer’s models due to enhanced hydrogen bonding . Methoxy or alkyl chains (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine) reduce polarity, limiting membrane permeability .

Insights:

- Safety data for the target compound are lacking, but chloro analogs (e.g., 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine ) require strict handling protocols due to acute toxicity .

Structural Analog Case Studies

Triazine Derivatives (): Compounds like N-((3-(2-aminoethoxy)propoxy)methyl)-4-mesityl-1,3,5-triazin-2-amine demonstrate that bulky substituents (e.g., mesityl) paired with aminoethoxy groups enhance inhibitory activity in Alzheimer’s models. This suggests that the cyclopropyl group in the target compound may similarly improve activity through steric effects .

Pyrimidine-Based Agrochemicals () :

- 2-Chloro-N-cyclopropylpyrimidin-4-amine is used in agrochemical synthesis, highlighting the cyclopropyl group’s stability under field conditions. This supports the hypothesis that the target compound’s cyclopropyl substituent could enhance environmental persistence .

Méthodes De Préparation

Synthesis of the Pyrimidine Core

The pyrimidine core with cyclopropyl and ethyl substituents at positions 2 and N-ethyl at position 4 can be synthesized by adapting methods used for substituted pyrimidines:

- Starting from substituted pyrimidines, such as 4-chloropyrimidines, the cyclopropyl group can be introduced via organometallic coupling or nucleophilic substitution.

- The N-ethyl group on the pyrimidine nitrogen can be installed through alkylation reactions using ethyl halides under basic conditions.

Introduction of the 2-Aminoethoxy Side Chain

The key step is attaching the 2-aminoethoxy moiety at position 6 of the pyrimidine ring. This is commonly achieved by:

Williamson Ether Synthesis: Reacting a 6-hydroxypyrimidine derivative with 2-bromoethylamine or its protected derivatives in the presence of a base such as potassium carbonate in polar aprotic solvents like DMF at elevated temperatures (60–80 °C) overnight. This yields the 6-(2-aminoethoxy) substitution after deprotection if necessary.

Nucleophilic Aromatic Substitution: Using 6-chloropyrimidine derivatives, the chlorine is displaced by 2-aminoethanol or its derivatives under basic conditions, often requiring heating.

Protection and Deprotection Steps

- The amino group on the 2-aminoethoxy side chain is often protected during synthesis (e.g., as a Boc-carbamate) to prevent side reactions.

- After ether formation, the protecting group is removed by treatment with trifluoroacetic acid or other acids at room temperature, yielding the free amino group.

Detailed Synthetic Procedure (Adapted from Related Pyrimidine Amines)

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1. Preparation of 6-hydroxypyrimidine derivative | Starting pyrimidine, halogenation reagents | Introduce leaving group at position 6 | 6-chloropyrimidine or 6-hydroxypyrimidine derivative |

| 2. Williamson ether synthesis | 6-hydroxypyrimidine, protected 2-bromoethylamine, K2CO3, DMF, 60–80 °C, overnight | Ether bond formation between pyrimidine and aminoethoxy moiety | 6-(2-Boc-aminoethoxy)pyrimidine derivative |

| 3. Deprotection | Trifluoroacetic acid, dichloromethane, room temperature, overnight | Removal of Boc protecting group | 6-(2-aminoethoxy)pyrimidine derivative |

| 4. Introduction of cyclopropyl and N-ethyl substituents | Organometallic reagents or alkyl halides, base | Alkylation at pyrimidine positions | This compound |

Representative Research Findings and Analytical Data

A recent study on pyrimidine amine derivatives containing 2-aminoethoxy substituents (similar to the target compound) reported the following:

- Reaction Conditions: Potassium carbonate as base, DMF as solvent, reaction temperature 60–80 °C, reaction time 7–8 hours.

- Purification: Extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and purification by silica gel column chromatography.

- Characterization: Confirmed by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).

Example analytical data for a related compound:

| Parameter | Data |

|---|---|

| ^1H NMR (400 MHz, DMSO-d6) | δ 8.65 (t, J=5.0 Hz, 1H), 4.30 (t, J=5.4 Hz, 2H), 3.89 (d, J=5.4 Hz, 2H), NH2 broad signals overlapping with H2O |

| ^13C NMR (100 MHz, DMSO-d6) | δ 162.67, 66.93, 40.82, 8.42 (indicative of pyrimidine carbons, ethoxy carbons, and cyclopropyl carbons) |

| HRMS (ESI) | Calculated and found m/z consistent with molecular formula |

These data confirm successful synthesis and purity of the aminoethoxy-substituted pyrimidine derivatives.

Comparative Analysis of Preparation Methods

| Feature | Nucleophilic Aromatic Substitution | Williamson Ether Synthesis | Notes |

|---|---|---|---|

| Starting materials | Halogenated pyrimidines and aminoethanol | Hydroxypyrimidines and bromoethylamine derivatives | Both routes viable |

| Reaction conditions | Elevated temperature, basic medium | Mild to moderate heating, basic medium | Williamson often preferred for selectivity |

| Protection of amino group | Often required | Usually required | Prevents side reactions |

| Yield and purity | Moderate to high | High with careful control | Purification by chromatography common |

| Scalability | Good | Good | Depends on reagent availability |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2-aminoethoxy)-2-cyclopropyl-N-ethylpyrimidin-4-amine, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, the pyrimidine core can be functionalized by reacting 2-cyclopropyl-4-chloropyrimidine with ethylamine under basic conditions, followed by introducing the 2-aminoethoxy group via alkoxylation. Intermediates should be characterized using -NMR and -NMR to confirm regioselectivity and purity. LC-MS is recommended for tracking reaction progress and identifying by-products .

Q. How can researchers confirm the molecular structure and hydrogen-bonding interactions in this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving molecular conformation. Intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between the pyrimidine ring and substituents (e.g., cyclopropyl, aminoethoxy groups) should be analyzed to validate structural integrity. IR spectroscopy can corroborate hydrogen-bonding patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Antimicrobial activity can be assessed via broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cytotoxicity profiling using mammalian cell lines (e.g., HEK293) is critical to rule out non-specific toxicity. Dose-response curves should be generated for IC calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-product formation during synthesis?

- Methodological Answer : By-products often arise from competing alkylation or oxidation. Design of Experiments (DoE) approaches, such as factorial design, can optimize temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. Chromatographic purification (e.g., flash chromatography with silica gel) or recrystallization in ethanol/water mixtures improves purity. Mass spectrometry and -NMR should quantify impurity levels .

Q. What computational strategies predict the compound’s reactivity and binding affinity for target proteins?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways. Molecular docking (AutoDock Vina) against targets like dihydrofolate reductase (DHFR) can predict binding modes. MD simulations (GROMACS) assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How do structural analogs with varying substituents (e.g., ethoxy vs. methylsulfanyl) affect biological activity?

- Methodological Answer : Perform comparative SAR studies using analogs with modified substituents. For example, replacing the cyclopropyl group with phenyl (as in ) alters steric bulk and lipophilicity, impacting membrane permeability. Bioactivity data should be analyzed via multivariate regression to identify critical substituent parameters (e.g., Hammett constants) .

Q. What techniques resolve discrepancies in reported solubility and stability data?

- Methodological Answer : Dynamic light scattering (DLS) and HPLC-UV can quantify solubility in buffers (e.g., PBS, pH 7.4). Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines identify degradation products. Solid-state stability is assessed via PXRD to detect polymorphic transitions .

Q. How can crystallographic data inform the design of derivatives with improved potency?

- Methodological Answer : Analyze X-ray structures to identify key interactions (e.g., π-stacking with aromatic residues, hydrogen bonds with catalytic sites). For example, the 2-aminoethoxy group’s orientation (dihedral angle ~12°) in suggests steric optimization opportunities. Introduce halogen substituents (e.g., fluorine) to enhance binding entropy and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.